Jasmonic acid

Übersicht

Beschreibung

Jasmonic acid is an organic compound found in several plants, including jasmine. It belongs to the jasmonate class of plant hormones and plays a crucial role in regulating plant responses to abiotic and biotic stresses, as well as plant growth and development . This compound is biosynthesized from linolenic acid through the octadecanoid pathway . It was first isolated in 1957 as the methyl ester of this compound by the Swiss chemist Édouard Demole and his colleagues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Jasmonic acid is synthesized from linolenic acid, which is oxygenated by lipoxygenase (13-LOX) to form a hydroperoxide. This peroxide then cyclizes in the presence of allene oxide synthase to form an allene oxide. The rearrangement of allene oxide to form 12-oxophytodienoic acid is catalyzed by the enzyme allene oxide cyclase. A series of β-oxidations results in 7-isothis compound, which isomerizes to this compound in the absence of enzyme .

Industrial Production Methods: Researchers have developed biotechnological processes to make the production of this compound more efficient and cost-effective. One such method involves imitating how plants produce the hormone, resulting in the production of 12-oxophytodienoic acid, a central precursor of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Jasmonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted to a multitude of metabolites through methylation, glycosylation, hydroxylation, sulfation, O-glycosylation, or esterification with amino acids .

Common Reagents and Conditions:

Oxidation: Lipoxygenase (13-LOX) is used to oxygenate linolenic acid.

Cyclization: Allene oxide synthase and allene oxide cyclase are involved in the cyclization process.

β-Oxidation: Enzymes involved in β-oxidation convert intermediates to this compound.

Major Products: The major products formed from these reactions include various jasmonates, such as methyl jasmonate and jasmonoyl isoleucine .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Plant Defense Mechanism Inducer

Jasmonic acid is recognized for its role in enhancing plant resistance against pests and pathogens. It acts as a signaling molecule that triggers defensive responses in plants when they are under biotic or abiotic stress. For instance, studies have shown that exogenous application of this compound can significantly increase the expression of genes associated with pest resistance, thus providing an effective strategy for pest management in crops like Vitis vinifera (grapes) and Brassica napus (canola) .

1.2 Stress Tolerance Enhancement

Research indicates that this compound enhances salt tolerance in crops such as wheat by regulating hormone biosynthesis and improving root morphology under salt stress conditions. Exogenous application of this compound has been shown to upregulate genes involved in abscisic acid biosynthesis, which is critical for stress response .

1.3 Lignification and Structural Strengthening

this compound influences lignin deposition in plants, which is essential for structural integrity and defense against herbivores. Studies have demonstrated that treatment with methyl jasmonate can inhibit excessive lignin deposition while promoting necessary thickening of secondary cell walls in species like poplar .

Medical Applications

2.1 Anti-Cancer Properties

this compound and its derivatives exhibit potential anti-cancer properties due to their ability to induce apoptosis in cancer cells. Research has indicated that methyl jasmonate increases reactive oxygen species levels, leading to the death of specific cancer cell types, including glioblastoma cells . This suggests that jasmonates could be developed as natural therapeutics for cancer treatment.

2.2 Anti-Inflammatory Effects

The structural similarity between jasmonates and prostaglandins allows them to modulate inflammatory responses effectively. Recent studies have highlighted the potential of this compound in attenuating neuroinflammation, which could lead to new therapeutic strategies for managing neuroinflammatory diseases .

Cosmetic Applications

This compound's ability to stimulate skin cell turnover and enhance antioxidant defenses has made it a candidate for cosmetic formulations aimed at reducing signs of aging and improving skin health. Its role in regulating sebaceous gland function also positions it as a beneficial ingredient in skincare products .

Table 1: Summary of Key Studies on this compound Applications

Wirkmechanismus

Jasmonic acid is part of the jasmonate family, which includes compounds such as methyl jasmonate, jasmonoyl isoleucine, and cis-jasmone . While all these compounds play roles in plant defense and development, this compound is unique in its ability to regulate a wide range of physiological processes, including growth inhibition, senescence, and flower development . Methyl jasmonate, for example, is primarily involved in plant responses to herbivory, while jasmonoyl isoleucine is a key player in this compound signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- Methyl jasmonate

- Jasmonoyl isoleucine

- Cis-jasmone

Biologische Aktivität

Jasmonic acid (JA) is a plant hormone that plays a crucial role in regulating various physiological processes, including growth, development, and stress responses. Its biological activity extends beyond plants, influencing animal systems and offering potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, effects on plant physiology, and implications for human health.

This compound is synthesized from α-linolenic acid through a series of enzymatic reactions involving lipoxygenases (LOX), allene oxide synthases (AOS), and allene oxide cyclases (AOC) within plant cells. The synthesis pathway occurs primarily in chloroplasts, peroxisomes, and the cytoplasm. Key steps include:

- Oxidation of α-linolenic acid by LOX to form hydroperoxides.

- Formation of allene oxides through AOS.

- Conversion to this compound via AOC.

The resulting JA can be conjugated with amino acids (e.g., isoleucine) to form biologically active derivatives, which are involved in signaling pathways that mediate stress responses and developmental processes .

2. Effects on Plant Physiology

This compound is pivotal in mediating plant responses to biotic and abiotic stresses. Its effects include:

- Defense Mechanisms : JA enhances resistance against herbivores and pathogens. For instance, spraying Arabidopsis thaliana with methyl jasmonate (MeJA) significantly reduced disease incidence caused by necrotrophic fungi like Botrytis cinerea .

- Lignin Biosynthesis : JA regulates lignin deposition, which strengthens plant cell walls. Exogenous application of MeJA has been shown to enhance lignin accumulation in various species, including poplar trees .

- Stress Tolerance : JA improves tolerance to environmental stresses such as salinity and drought by modulating antioxidant enzyme activities and promoting osmotic adjustment .

Table 1: Effects of this compound on Plant Responses

3. Therapeutic Potential in Humans

This compound's structural similarity to prostaglandins suggests potential therapeutic applications in human health. Research indicates that JA and its derivatives possess anti-inflammatory and anti-cancer properties:

- Anti-Cancer Activity : Studies have demonstrated that MeJA induces apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels, leading to cell death . For instance, it has been shown to activate MAPK pathways associated with stress response in neoplastic cells.

- Anti-Inflammatory Effects : Due to its similarity to prostaglandins, JA may modulate inflammatory responses, offering insights into the development of new anti-inflammatory drugs .

4. Case Studies

Several case studies illustrate the diverse biological activities of this compound:

- Study on Salvia miltiorrhiza : Research revealed that JA regulates the biosynthesis of medicinal metabolites such as phenolic acids through the JAZ-MYB transcription factor interaction, enhancing the plant's therapeutic potential .

- Impact on Rice Plants Under Stress : A study showed that JA application increased MAPK activity in rice cells under pathogen attack, enhancing their defense mechanisms .

5. Conclusion

This compound is a multifaceted phytohormone with significant implications for both plant biology and human health. Its ability to regulate growth, enhance stress tolerance, and promote defense mechanisms makes it a critical component of plant physiology. Furthermore, its therapeutic potential highlights the importance of jasmonates in developing new treatments for inflammatory diseases and cancer.

Eigenschaften

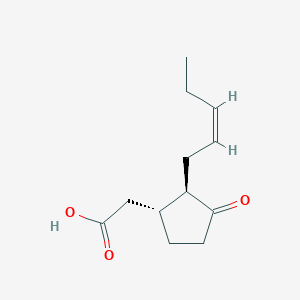

IUPAC Name |

2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-HWKXXFMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037665 | |

| Record name | Jasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Jasmonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6894-38-8, 59366-47-1 | |

| Record name | Jasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JASMONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RI5N05OWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Jasmonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does jasmonic acid exert its effects within plant cells?

A1: this compound acts as a signaling molecule in plants, playing a crucial role in defense responses and developmental processes. Its mechanism of action involves a complex signaling pathway:

- Growth Regulation: Inhibition of root growth and stimulation of lateral root formation, influencing nutrient acquisition. [, ]

- Senescence: Promotion of leaf senescence, a process of programmed cell death that can be beneficial under stress conditions. [, ]

Q2: What are some examples of cross-talk between this compound and other plant hormone signaling pathways?

A2: this compound interacts with other plant hormones, such as salicylic acid and ethylene, to fine-tune plant responses. [, , , ] For instance:

- Antagonism with Salicylic Acid: In some cases, JA and salicylic acid exhibit antagonistic effects. [, ] While JA primarily mediates defense against necrotrophic pathogens and herbivores, salicylic acid is often involved in resistance against biotrophic pathogens. This cross-talk allows plants to prioritize defense strategies against specific attackers. [, , ]

- Synergism with Ethylene: JA and ethylene frequently act synergistically, particularly in defense responses. [, ] For example, both hormones contribute to the induction of pathogenesis-related proteins and other defense compounds upon pathogen infection. [, ]

Q3: What is the molecular structure of this compound?

A3: this compound is a cyclopentanone carboxylic acid derived from linolenic acid. Its molecular formula is C12H18O3, and its molecular weight is 210.27 g/mol.

Q4: How stable is this compound under different environmental conditions?

A4: this compound is relatively unstable under certain conditions, particularly in the presence of light and heat. [] Storage of JA solutions in dark and cool conditions can enhance its stability. [, ] Additionally, researchers are exploring different formulation strategies, such as encapsulation, to protect JA from degradation and improve its effectiveness in agricultural applications. [, ]

Q5: How do structural modifications to the this compound molecule impact its biological activity?

A6: Structural modifications of JA can significantly influence its activity, potency, and selectivity. [, , ] For example:

- Methyl Jasmonate: Methylation of JA to form methyl jasmonate (MeJA) enhances its volatility and membrane permeability, making it a more effective signaling molecule in some cases. [, , ]

- Synthetic Analogs: Scientists have developed synthetic JA analogs with altered structures that exhibit increased stability, potency, or specific biological activities. [] These analogs hold promise for agricultural applications as plant growth regulators or defense elicitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.